While there are shared structural motifs, the specific substitutions and their spatial arrangements differ, potentially leading to different pharmacological profiles. Nevertheless, the commonalities highlight these molecules as potentially belonging to the same broader chemical class with potential activity against related therapeutic targets. [, ]
Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: Venetoclax is a BCL-2 inhibitor used in treating blood cancers. VNO and VHA are two oxidative impurities identified during Venetoclax degradation. VNO forms through Venetoclax oxidation and subsequently undergoes a Meisenheimer rearrangement to yield VHA. []
Relevance: Though structurally distinct from 2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide, the identification of VNO and VHA highlights the importance of understanding potential metabolic and degradation pathways. This knowledge is crucial for ensuring drug stability and predicting potential side effects or drug-drug interactions. Specifically, the Meisenheimer rearrangement observed for Venetoclax could be a relevant consideration for the target compound, prompting investigations into its susceptibility to similar transformations. []
(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97) and other κ-Opioid Receptor Antagonists
Compound Description: RTI-5989-97, along with nor-binaltorphimine (nor-BNI), (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), and RTI-5989-194 and RTI-5989-241 are potent and selective κ-opioid receptor antagonists. They exhibit long durations of action, attributed to the activation of c-Jun N-terminal kinase (JNK) 1 in vivo. This non-competitive mechanism contrasts with the shorter-acting κ-opioid receptor antagonists that do not activate JNK1. []
Relevance: While these compounds differ significantly in their core structure from 2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide, they highlight the importance of exploring potential off-target effects and diverse mechanisms of action. Even if the target compound interacts with a specific receptor, understanding its potential to activate downstream signaling pathways like JNK could be crucial for characterizing its full pharmacological profile and potential therapeutic applications. []
Compound Description: This molecule exhibits a high affinity for serotonin 5-HT2 receptors. Radiolabeling studies, replacing the methoxy group's hydrogen with Iodine-125, revealed high selectivity for 5-HT2 receptors in vitro and preferential retention in the rat frontal cortex, a region rich in these receptors. []
This structural similarity suggests that 2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide might also interact with serotonin receptors, potentially 5-HT2 receptors, given the high affinity observed for the related compound. []
Compound Description: This compound acts as a selective Bcl-2 inhibitor and is particularly relevant for its potential in treating systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome. It binds to and inhibits the anti-apoptotic function of Bcl-2 proteins, offering a potential therapeutic strategy for these autoimmune diseases. []
Relevance: Despite its complex structure, this compound shares a core benzamide moiety with 2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide. Though the remaining structures differ significantly, the presence of a benzamide core in a molecule with known activity against autoimmune diseases suggests that further investigation into the target compound's potential for similar activity could be warranted. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.